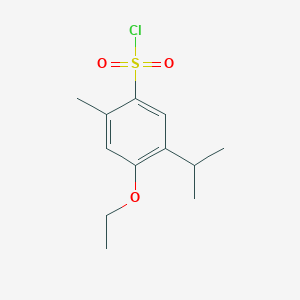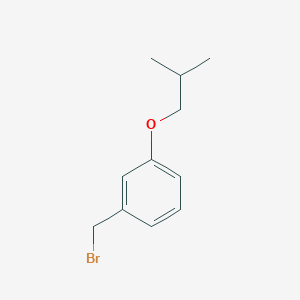![molecular formula C13H15NS B1438260 Benzyl[1-(thiophen-2-yl)ethyl]amine CAS No. 1019534-84-9](/img/structure/B1438260.png)
Benzyl[1-(thiophen-2-yl)ethyl]amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A study by Sabnis and Rangnekar (1990) detailed the synthesis of heterocyclic compounds like 2-N-(benzo[b]thiophen-2-yl)benzo and 1,2,3-triazoles using a process involving diazotisation and coupling with aromatic and heterocyclic amines, including Benzyl[1-(thiophen-2-yl)ethyl]amine (Sabnis & Rangnekar, 1990).
Structural Analysis in Crystallography
Chan et al. (2003) conducted a structural analysis of Benzyl N-[1-(thiophen-2-yl)ethylidene)]hydrazinecarbodithioate, closely related to this compound, revealing its crystal structure and molecular interactions (Chan et al., 2003).
Copper-Catalyzed Stereospecific C–S Coupling Reactions
Jiang et al. (2018) developed a method for synthesizing benzylic thioethers and sulfones, utilizing this compound in copper-catalyzed C–S coupling reactions. This method efficiently transfers chirality from tertiary benzylic amines to the products (Jiang et al., 2018).
Reactions with Secondary Amines
Vasileva et al. (2018) explored reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, yielding various derivatives, potentially including those with this compound (Vasileva et al., 2018).
Preparation of Functionalized Heterocycles
Kabirifard et al. (2015) discussed a protocol for preparing functionalized heterocycles, which could involve the use of compounds like this compound (Kabirifard et al., 2015).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of Benzyl[1-(thiophen-2-yl)ethyl]amine.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities .
Action Environment
It’s worth noting that similar compounds can be sensitive to environmental conditions .
Biochemische Analyse
Biochemical Properties
Benzyl[1-(thiophen-2-yl)ethyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its aromaticity and electron-rich nature, which can facilitate interactions with enzyme active sites and protein binding pockets. For instance, thiophene derivatives have been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity . Additionally, the amine group in this compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, thiophene derivatives have been reported to inhibit protein kinases, which play crucial roles in cell signaling . This inhibition can lead to alterations in gene expression and cellular metabolism. Furthermore, this compound may impact cellular functions such as proliferation, differentiation, and apoptosis by interacting with specific receptors and enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, potentially inhibiting or activating their catalytic functions. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in enzyme active sites, while the amine group can form hydrogen bonds with polar residues . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that thiophene derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have long-term effects on cellular function, including oxidative stress and DNA damage. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative cellular effects, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound may influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways.
Eigenschaften
IUPAC Name |
N-benzyl-1-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMHQDUGIQJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)

![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)


![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)